molecular formula C19H24ClNO3 B1678081 Oxyfedrine hydrochloride CAS No. 16777-42-7

Oxyfedrine hydrochloride

Cat. No.: B1678081
CAS No.: 16777-42-7
M. Wt: 349.8 g/mol
InChI Key: JMUPNNYLJGSMPK-UHFFFAOYSA-N
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Description

Oxyfedrine hydrochloride is a sympathomimetic agent and coronary vasodilator used in the treatment of coronary heart disease, angina pectoris, and acute myocardial infarction. It acts as a partial agonist at beta-adrenergic receptors, improving myocardial metabolism and increasing coronary blood flow in both normal and ischemic myocardial regions .

Biochemical Analysis

Biochemical Properties

Oxyfedrine hydrochloride interacts with β-adrenoreceptors, acting as an agonist . This interaction plays a crucial role in its biochemical reactions. The compound’s ability to depress the tonicity of coronary vessels and improve myocardial metabolism is largely due to its interaction with these receptors .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with β-adrenoreceptors, leading to a decrease in the tonicity of coronary vessels . This interaction also improves myocardial metabolism, allowing the heart to better sustain hypoxia .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a β adrenoreceptor agonist . It exerts its effects at the molecular level through binding interactions with β-adrenoreceptors. This interaction leads to a decrease in the tonicity of coronary vessels and an improvement in myocardial metabolism .

Temporal Effects in Laboratory Settings

Its effects on coronary vessels and myocardial metabolism suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Its role as a β adrenoreceptor agonist suggests that it may interact with enzymes or cofactors involved in adrenergic signaling .

Transport and Distribution

Given its role as a β adrenoreceptor agonist, it may interact with transporters or binding proteins associated with adrenergic signaling .

Subcellular Localization

Given its role as a β adrenoreceptor agonist, it is likely to be localized in areas of the cell where β-adrenoreceptors are present .

Preparation Methods

The synthesis of oxyfedrine hydrochloride involves several steps, including the formation of an amino ketone derivative. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods focus on optimizing yield and purity through controlled reaction environments and purification processes .

Chemical Reactions Analysis

Oxyfedrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.

    Reduction: Reducing agents can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions with electrophilic reagents, forming substituted products.

Common reagents used in these reactions include sodium periodate for oxidation and metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxyfedrine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Oxyfedrine hydrochloride is unique in its dual action as a beta-adrenergic receptor partial agonist and norepinephrine releasing agent. Similar compounds include:

    Isoproterenol: A non-selective beta-adrenergic agonist used for similar cardiovascular conditions.

    Dobutamine: A beta-1 adrenergic agonist used to treat heart failure and cardiogenic shock.

    Norepinephrine: A neurotransmitter and hormone that acts on alpha and beta-adrenergic receptors.

Compared to these compounds, this compound offers a balanced approach to increasing myocardial contractility and promoting coronary blood flow without significantly increasing oxygen demand .

Properties

IUPAC Name

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPNNYLJGSMPK-JPJJPTBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048632
Record name l-Oxyfedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16777-42-7, 14223-94-0
Record name 1-Propanone, 3-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16777-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyfedrine hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014223940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyfedrine L-form hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Oxyfedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYFEDRINE HYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1CAC99B4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXYFEDRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CF9XK7DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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